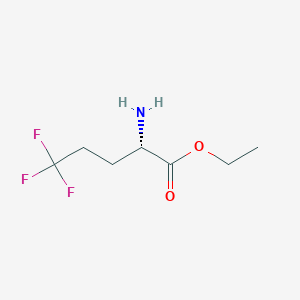

Ethyl (S)-2-amino-5,5,5-trifluoropentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (S)-2-amino-5,5,5-trifluoropentanoate is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The presence of the trifluoromethyl group imparts distinct chemical and physical characteristics, making it valuable in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-2-amino-5,5,5-trifluoropentanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 2-bromo-5,5,5-trifluoropentanoate and a chiral amine.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the amine, which then undergoes nucleophilic substitution with the bromo compound.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-amino-5,5,5-trifluoropentanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl (S)-2-amino-5,5,5-trifluoropentanoate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor or modulator.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl (S)-2-amino-5,5,5-trifluoropentanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-amino-4,4,4-trifluorobutanoate

- Ethyl 2-amino-3,3,3-trifluoropropanoate

- Ethyl 2-amino-6,6,6-trifluorohexanoate

Uniqueness

Ethyl (S)-2-amino-5,5,5-trifluoropentanoate is unique due to its specific chain length and the position of the trifluoromethyl group. This structural arrangement imparts distinct reactivity and biological activity compared to other similar compounds.

Biological Activity

Ethyl (S)-2-amino-5,5,5-trifluoropentanoate is a fluorinated amino acid derivative with potential applications in biochemistry and pharmacology. This compound is notable for its structural similarity to isoleucine, which allows it to function as a surrogate in protein synthesis. Its unique trifluoromethyl group imparts distinct biological activities that are of interest in various research fields.

Synthesis of this compound

The synthesis of this compound can be achieved through dynamic kinetic resolution (DKR), which has been reported to facilitate the production of this compound on a scale of approximately 20 grams. This method is advantageous due to its operational convenience and high yield without the need for extensive purification processes .

Table 1: Synthesis Methods Comparison

| Method | Scale | Yield | Purification Required |

|---|---|---|---|

| Dynamic Kinetic Resolution | ~20 g | High | No |

| Alkylation | ~1 g | Moderate | Yes |

Protein Incorporation Studies

Research has demonstrated that this compound can be incorporated into proteins in place of isoleucine. In a study involving Escherichia coli, it was shown that the incorporation of this fluorinated amino acid into murine interleukin-2 resulted in a variant with biological activity comparable to that of the wild-type cytokine. Specifically, the effective concentration (EC50) for the fluorinated variant was found to be 3.87 ng/ml, which is slightly higher than the 2.70 ng/ml observed for the wild-type .

Toxicity and Growth Inhibition

The presence of this compound in bacterial cultures has been associated with dose-dependent toxicity. At concentrations above 4 mM, significant inhibition of E. coli growth was observed. This toxicity is likely attributed to the incorporation of the fluorinated amino acid into cellular proteins, disrupting normal cellular functions .

Enzyme Interaction Studies

Studies on (S)-amine transaminases have indicated that this compound can serve as a substrate for certain enzymes within this family. The enzyme's specificity and activity can be influenced by the structural properties imparted by the trifluoromethyl group .

Case Studies on Biological Applications

- Cytokine Activity : The incorporation of this compound into interleukin-2 demonstrates its potential use in developing biologically active compounds with modified properties.

- Transaminase Engineering : Research aimed at enhancing the substrate scope of (S)-amine transaminases has utilized this compound to explore new enzymatic pathways and improve biocatalytic processes .

Properties

Molecular Formula |

C7H12F3NO2 |

|---|---|

Molecular Weight |

199.17 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-5,5,5-trifluoropentanoate |

InChI |

InChI=1S/C7H12F3NO2/c1-2-13-6(12)5(11)3-4-7(8,9)10/h5H,2-4,11H2,1H3/t5-/m0/s1 |

InChI Key |

MZXWLIZWWJYYOP-YFKPBYRVSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCC(F)(F)F)N |

Canonical SMILES |

CCOC(=O)C(CCC(F)(F)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.